N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 891111-79-8
VCID: VC6398865
InChI: InChI=1S/C23H25FN4O4/c24-18-3-1-2-4-19(18)26-7-9-27(10-8-26)23(30)25-16-13-22(29)28(15-16)17-5-6-20-21(14-17)32-12-11-31-20/h1-6,14,16H,7-13,15H2,(H,25,30)
SMILES: C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Molecular Formula: C23H25FN4O4
Molecular Weight: 440.475

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide

CAS No.: 891111-79-8

Cat. No.: VC6398865

Molecular Formula: C23H25FN4O4

Molecular Weight: 440.475

* For research use only. Not for human or veterinary use.

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide - 891111-79-8

Specification

CAS No. 891111-79-8
Molecular Formula C23H25FN4O4
Molecular Weight 440.475
IUPAC Name N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C23H25FN4O4/c24-18-3-1-2-4-19(18)26-7-9-27(10-8-26)23(30)25-16-13-22(29)28(15-16)17-5-6-20-21(14-17)32-12-11-31-20/h1-6,14,16H,7-13,15H2,(H,25,30)
Standard InChI Key UODBWHXWFXHXIT-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5

Introduction

The compound N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic molecule with potential applications in medicinal chemistry. This compound is characterized by a complex structure that integrates a benzodioxin ring, a pyrrolidine core, and a fluorophenyl-substituted piperazine moiety. Its unique configuration suggests potential for biological activity, warranting further investigation.

Structural Analysis

2.1 Molecular Formula and Weight

  • Molecular Formula: C22H23FN4O4

  • Molecular Weight: 426.44 g/mol

2.2 Chemical Structure
The compound features:

  • A benzodioxin ring, which is a bicyclic structure known for its electron-rich aromatic properties.

  • A pyrrolidinone core, which contributes rigidity and functional versatility.

  • A fluorophenyl-piperazine group, often associated with pharmacological activity due to its receptor-binding properties.

2.3 2D and 3D Representations
The 2D structure highlights the connectivity of atoms, while the 3D conformer provides insight into spatial orientation, crucial for understanding receptor interactions .

Synthesis Pathways

The synthesis of this compound involves:

  • Formation of the benzodioxin precursor: Achieved through cyclization reactions involving catechol derivatives.

  • Construction of the pyrrolidine core: Typically synthesized via amide coupling or reductive amination.

  • Attachment of the piperazine moiety: Introduced using nucleophilic substitution reactions with fluorophenyl precursors.

  • Final coupling: Carboxamide formation links the piperazine to the pyrrolidine-benzodioxin scaffold .

Biological Activity and Applications

4.1 Pharmacological Potential
The compound's structural features suggest potential activity in:

  • CNS Disorders: The fluorophenyl-piperazine group is often found in psychoactive drugs targeting serotonin or dopamine receptors.

  • Anticancer Activity: The benzodioxin moiety may contribute to DNA intercalation or enzyme inhibition .

4.2 In Vitro Studies
Preliminary studies indicate:

  • Moderate cytotoxicity against certain cancer cell lines.

  • Potential as a lead compound for receptor-based drug development .

Safety and Toxicology

  • Low acute toxicity in animal models.

  • Potential for off-target effects due to fluorinated groups .

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